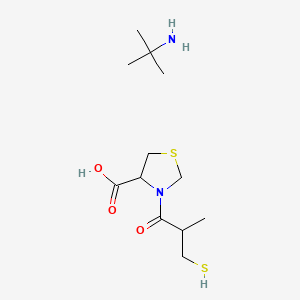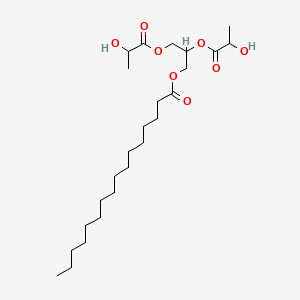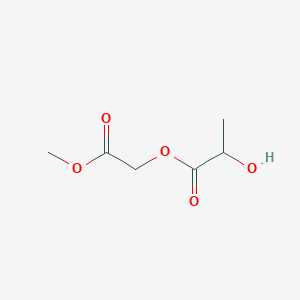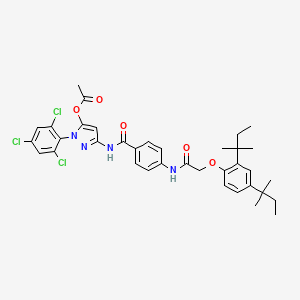
3-(p-((2,4-Di-tert-pentylphenoxy)acetamido)benzamido)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate is a complex organic compound with a unique structure It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of the trichlorophenyl group. Subsequent steps involve the attachment of the benzamido and acetamido groups, with the final step being the addition of the di-tert-pentylphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate has several scientific research applications:
Chemistry: The compound is used as a model molecule for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[p-[(2,4-di-tert-Butylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
- 3-[p-[(2,4-di-tert-Hexylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
Uniqueness
Compared to similar compounds, 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate stands out due to its specific substituents, which confer unique chemical and biological properties
Propiedades
Número CAS |
33898-91-8 |
|---|---|
Fórmula molecular |
C36H39Cl3N4O5 |
Peso molecular |
714.1 g/mol |
Nombre IUPAC |
[5-[[4-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoyl]amino]-2-(2,4,6-trichlorophenyl)pyrazol-3-yl] acetate |
InChI |
InChI=1S/C36H39Cl3N4O5/c1-8-35(4,5)23-12-15-29(26(16-23)36(6,7)9-2)47-20-31(45)40-25-13-10-22(11-14-25)34(46)41-30-19-32(48-21(3)44)43(42-30)33-27(38)17-24(37)18-28(33)39/h10-19H,8-9,20H2,1-7H3,(H,40,45)(H,41,42,46) |
Clave InChI |
NRNXIYKKJAMQOA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NN(C(=C3)OC(=O)C)C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



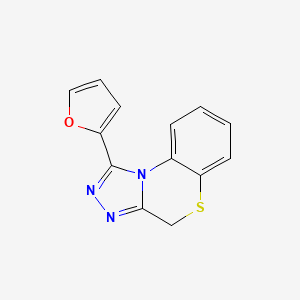

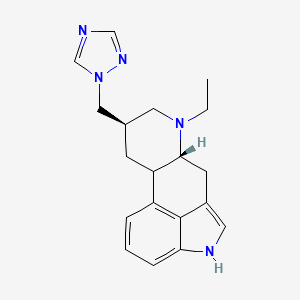


![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)
